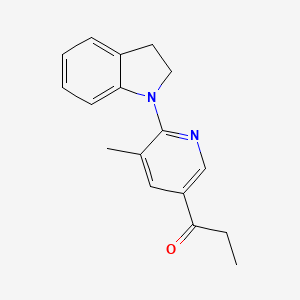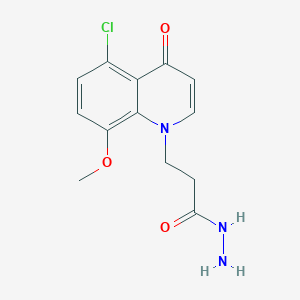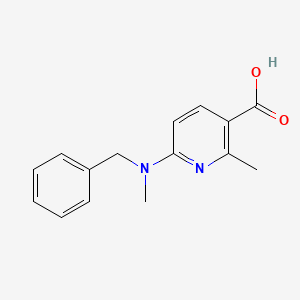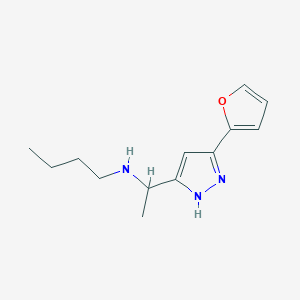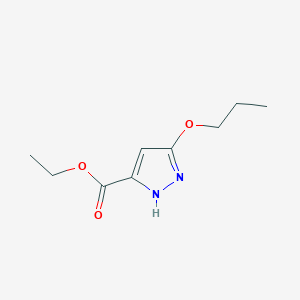
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a condensation reaction between 3,4-difluoroaniline and a pyrimidine derivative in the presence of a catalyst such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It has shown promise in the development of antitumor and antifibrotic drugs.
Industry: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The compound’s antifibrotic activity, for example, is linked to its ability to inhibit collagen production and reduce fibrosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: This compound also exhibits antifibrotic activity and is structurally similar to 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Its dual fluorine substitution enhances its stability and bioactivity compared to other pyrimidine derivatives.
Properties
| 1416439-11-6 | |
Molecular Formula |
C10H7F2N3O |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
4-amino-1-(3,4-difluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H7F2N3O/c11-7-2-1-6(5-8(7)12)15-4-3-9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
InChI Key |
LEJLZCSPPNWCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=NC2=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



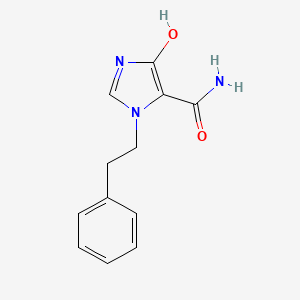
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)
